molecular formula C11H9FO3S B13023127 Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13023127
M. Wt: 240.25 g/mol
InChI Key: OACRGVNASUVSNE-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a fluorine atom at position 4, a hydroxyl group at position 3, and an ethyl ester at position 2.

Properties

Molecular Formula

C11H9FO3S

Molecular Weight

240.25 g/mol

IUPAC Name

ethyl 4-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9FO3S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5,13H,2H2,1H3

InChI Key

OACRGVNASUVSNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)O

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with various reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and similar benzo[b]thiophene derivatives:

Compound Name Substituents (Positions) Key Functional Groups CAS Number Reference ID
Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate 4-F, 3-OH, 2-COOEt Hydroxyl, Fluorine, Ester Not explicitly listed
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate 4-F, 2-COOEt Fluorine, Ester 1263280-02-9
Ethyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate 4-F, 3-NH2, 2-COOEt Amino, Fluorine, Ester 1089555-96-3
Ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate 5-OH, 4,7-O, 3-Ph, 2-COOEt Diketone, Hydroxyl, Phenyl, Ester Not listed
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate 5-OH, 3-Me, 4,7-O, 2-COOEt Diketone, Hydroxyl, Methyl, Ester Not listed

Key Observations :

  • Electron-Withdrawing Groups: The fluorine atom at position 4 enhances electrophilic reactivity compared to non-halogenated analogs .
  • Hydroxyl vs.
  • Diketone Derivatives : Compounds like those in exhibit additional carbonyl groups (4,7-dioxo), which stabilize conjugated systems but reduce nucleophilicity compared to the hydroxylated target compound.

Physical and Spectral Properties

Property This compound Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl analog Ethyl 3-Amino-4-fluoro analog
Melting Point Not reported 174–178°C (triacetate derivative) Not reported
IR Peaks (cm⁻¹) Expected O-H (~3200), C=O (~1700) 1774 (C=O ester), 1721 (C=O acetyl) N-H (~3300), C=O (~1700)
1H NMR Signals Anticipated: δ 1.3–1.4 (ester CH3), δ 4.1–4.3 (OCH2) δ 1.11 (ester CH3), δ 7.25–7.45 (aromatic H) δ 1.40 (ester CH3), δ 4.14 (OCH2)

Notes: Hydroxyl groups typically downfield-shift aromatic protons in NMR, while fluorine atoms cause splitting due to coupling .

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